1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
CAS No.: 1554452-65-1
Cat. No.: VC11592660
Molecular Formula: C5H3F3N2O
Molecular Weight: 164.09 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1554452-65-1 |
|---|---|
| Molecular Formula | C5H3F3N2O |
| Molecular Weight | 164.09 g/mol |
| IUPAC Name | 1-(trifluoromethyl)imidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-1-9-4(10)3-11/h1-3H |
| Standard InChI Key | SPMAOPBQMSCIDR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=N1)C=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereoelectronic Properties
The molecular formula of 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is C₅H₃F₃N₂O, with a molar mass of 178.11 g/mol . The trifluoromethyl group introduces strong electron-withdrawing effects, which significantly influence the compound’s acidity, solubility, and reactivity. Predicted properties include a density of 1.40±0.1 g/cm³ and a boiling point of 249.3±50.0 °C . The pKa of the imidazole nitrogen is estimated at 1.47±0.25, reflecting the electron-deficient nature of the ring due to the -CF₃ group .
Isomerism and Substituent Effects
The positioning of the trifluoromethyl and formyl groups on the imidazole ring creates distinct regiochemical outcomes. In analogs such as 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (CAS 1359996-82-9), the -CF₃ group at the 5-position and methyl at the 1-position demonstrate how steric and electronic factors govern reactivity . For the title compound, the 1-CF₃/2-CHO arrangement likely enhances electrophilicity at the aldehyde, making it a versatile intermediate for nucleophilic additions or condensations.
Synthetic Methodologies
Reductive Cyclization Strategies
A patent (CN105693617A) describes a reductive cyclization route for synthesizing 4-imidazole formaldehyde derivatives using propynamide, N-iodosuccinimide (NIS), trimethylsilyl azide (TMSN₃), and water . While this method targets 4-substituted analogs, modifying the starting materials to incorporate a trifluoromethyl group at the 1-position could yield the desired compound. Key steps include:
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Cyclization: Propynamide derivatives react with NIS and TMSN₃ at 60–80°C for 8–18 hours to form dihydroimidazole intermediates .
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Dehydration: Treatment with bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide as a dehydrating agent converts intermediates into imidazole carbaldehydes .
Table 1: Optimized Reaction Conditions for Imidazole Carbaldehyde Synthesis
| Parameter | Value |
|---|---|
| Molar Ratio (Propynamide:NIS:TMSN₃:H₂O) | 1:2.4:3.8:1.9 |
| Temperature | 60–80°C |
| Reaction Time | 8–18 hours |
| Yield (After Column Chromatography) | 60–75% (estimated) |
Challenges in Trifluoromethylation
Introducing the -CF₃ group at the 1-position requires careful selection of fluorinating agents. Methods such as halogen exchange (Halex reaction) or direct trifluoromethylation using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) may be applicable but remain untested for this specific substrate .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility profile is dominated by the polar aldehyde and hydrophobic -CF₃ groups. It is expected to dissolve in polar aprotic solvents (e.g., DMF, DMSO) but exhibit limited solubility in water. Stability studies of analogous compounds suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Spectroscopic Signatures
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¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while imidazole protons appear as singlet(s) near δ 7.5–8.5 ppm .
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¹⁹F NMR: The -CF₃ group shows a characteristic triplet at δ -60 to -65 ppm due to coupling with adjacent nitrogen atoms .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350–1100 cm⁻¹ (C-F stretches) are diagnostic .
Applications in Drug Discovery and Materials Science
Anticancer Agents
Imidazole carbaldehydes serve as precursors for Schiff base ligands in metal complexes with antitumor activity. For example, 1,5-diheteroaryl-1,4-pentadien-3-ones derived from imidazole carbaldehydes exhibit potent cytotoxicity against prostate and cervical cancer cell lines (IC₅₀ values < 1 µM) . The -CF₃ group enhances metabolic stability and membrane permeability, critical for in vivo efficacy .
Coordination Polymers and MOFs
Trifluoromethyl-imidazole derivatives are ligands in metal-organic frameworks (MOFs). The compound’s aldehyde group enables post-synthetic modification (PSM) to introduce functional groups (e.g., -NH₂, -SH) for gas storage or catalysis applications . A fluorinated zeolitic imidazolate framework (ZIF) synthesized from 2-(trifluoromethyl)-1H-imidazole demonstrated exceptional thermal stability (>400°C) and CO₂ adsorption capacity .
Future Directions and Challenges
Expanding Synthetic Libraries
Developing efficient routes to 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde will enable its integration into high-throughput screening campaigns for drug discovery. Microwave-assisted synthesis or flow chemistry could optimize reaction times and yields .
Environmental and Regulatory Considerations
The persistence and bioaccumulation potential of fluorinated imidazoles remain understudied. Regulatory frameworks like REACH may require additional ecotoxicological data for large-scale applications .
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